molecular formula C16H17ClN2OS B5866574 2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B5866574
M. Wt: 320.8 g/mol
InChI Key: BDLPNOJYLRKEPA-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one is a compound that has been extensively studied in the field of medicinal chemistry. It is a thiazolone derivative that has shown potential as a therapeutic agent due to its various biological activities.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease processes and developing potential therapeutic agents. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand the biological activities of the compound and identify potential therapeutic applications. Another direction is to evaluate the safety and efficacy of the compound in animal models and clinical trials. This will help to determine the potential of the compound as a therapeutic agent. Additionally, future studies could focus on the development of analogs of the compound with improved biological activities and reduced toxicity.
In conclusion, this compound is a compound that has shown potential as a therapeutic agent due to its various biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole and 2-chlorobenzaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then treated with 1-bromohexane to yield the final compound. The synthetic route is shown in Figure 1.

Scientific Research Applications

2-(1-azepanyl)-5-(2-chlorobenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its various biological activities. It has shown potential as an anti-inflammatory, antimicrobial, antitumor, and antiviral agent. The compound has also been studied for its antioxidant and hepatoprotective activities.

properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-13-8-4-3-7-12(13)11-14-15(20)18-16(21-14)19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLPNOJYLRKEPA-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.